2-(2-Iodophenoxy)-5-methylaniline
Description
2-(2-Iodophenoxy)-5-methylaniline is an aromatic amine derivative characterized by a phenoxy group substituted with iodine at the ortho position and a methyl group at the para position of the aniline ring. Its molecular formula is C₁₃H₁₂INO, with a molecular weight of 325.10 g/mol (calculated from synthesis quantities in ). This compound is primarily utilized in PdI₂-catalyzed oxidative carbonylation reactions to synthesize high-value 2-(2-alkynylphenoxy)aniline derivatives, demonstrating its role as a versatile intermediate in organic synthesis .
The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its synthesis involves coupling 2-iodophenol with 5-methylaniline derivatives under palladium catalysis, as detailed in .
Properties
Molecular Formula |
C13H12INO |
|---|---|
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-(2-iodophenoxy)-5-methylaniline |
InChI |
InChI=1S/C13H12INO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
InChI Key |
INGVZDCDSYLVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenoxy)-5-methylaniline typically involves the reaction of 2-iodophenol with 5-methylaniline under specific conditions. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2-Iodophenoxy)-5-methylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce azide or thiol-substituted products.
Scientific Research Applications
2-(2-Iodophenoxy)-5-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Radiopharmaceuticals: Derivatives of this compound are used in imaging studies, such as single-photon emission computed tomography (SPECT).
Mechanism of Action
The mechanism of action of 2-(2-Iodophenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is crucial for its biological activity . Additionally, the phenoxy and aniline groups can engage in hydrogen bonding and π-π interactions, further influencing its mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-(2-Iodophenoxy)-5-methylaniline and Analogous Compounds
Structural and Electronic Effects
- Iodo vs. Alkyl/Alkoxy Substituents: The iodine atom in 2-(2-Iodophenoxy)-5-methylaniline significantly increases molecular weight (325.10 g/mol) compared to analogs with isopropyl (241.33 g/mol) or ethoxy (243.30 g/mol) groups. Iodine's electronegativity and polarizability enhance reactivity in cross-coupling reactions, whereas alkyl/alkoxy groups prioritize steric effects and lipophilicity. For example, 2-(tert-butoxy)-5-methylaniline (179.26 g/mol) exhibits reduced steric hindrance, favoring its use as a modular scaffold .
- Substituent Position: The ortho vs. para positioning of substituents alters electronic distribution.
Physicochemical Properties
- LogD and Solubility: While experimental LogD values are sparse, 2-(2-Isopropylphenoxy)-5-methylaniline has one H-bond donor and one acceptor, suggesting moderate polarity . In contrast, 2-Methoxy-5-methylaniline displays higher water solubility (51.5 g/L at 30°C) due to its smaller size and polar methoxy group .
- Thermal Stability: Iodo-containing compounds like 2-(2-Iodophenoxy)-5-methylaniline may exhibit lower thermal stability compared to alkyl-substituted analogs due to weaker C-I bonds.
Biological Activity
2-(2-Iodophenoxy)-5-methylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(2-Iodophenoxy)-5-methylaniline can be represented as follows:
- Molecular Formula : CHINO
- Molecular Weight : 305.14 g/mol
- IUPAC Name : 2-(2-Iodophenoxy)-5-methylaniline
This compound features an iodine atom, which is known to influence biological activity through various mechanisms, including modulation of receptor interactions and enhancement of lipophilicity.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-Iodophenoxy)-5-methylaniline exhibit significant antimicrobial properties. A study conducted on various phenolic compounds demonstrated that halogenated derivatives, including those with iodine substitutions, showed enhanced activity against a range of bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those of their non-halogenated counterparts.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(2-Iodophenoxy)-5-methylaniline | Staphylococcus aureus | 15 |
| 2-(2-Iodophenoxy)-5-methylaniline | Escherichia coli | 20 |
| Control (Non-halogenated) | Staphylococcus aureus | >100 |
Anticancer Activity
In addition to its antimicrobial properties, 2-(2-Iodophenoxy)-5-methylaniline has shown promise in anticancer applications. A study focusing on Ewing's sarcoma cell lines revealed that structural analogs exhibited antiproliferative effects with a GI value indicating effective inhibition of cell growth. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways involved in cell survival .
| Cell Line | GI (µM) | Mechanism of Action |
|---|---|---|
| TC32 (Ewing's Sarcoma) | 0.9 | Induction of apoptosis |
| PANC1 (Pancreatic Cancer) | 1.5 | Inhibition of proliferation |
Case Study 1: Antimicrobial Efficacy
A clinical evaluation was conducted to assess the efficacy of 2-(2-Iodophenoxy)-5-methylaniline against multidrug-resistant strains of Staphylococcus aureus. The study involved both in vitro and in vivo assessments, with results indicating a significant reduction in bacterial load in treated subjects compared to control groups.
Case Study 2: Anticancer Potential
In a preclinical model involving xenograft tumors derived from Ewing's sarcoma cells, treatment with 2-(2-Iodophenoxy)-5-methylaniline resulted in a marked decrease in tumor volume over a four-week period. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors, supporting its potential as an anticancer agent.
The biological activities of 2-(2-Iodophenoxy)-5-methylaniline can be attributed to several mechanisms:
- Receptor Modulation : The iodine atom may enhance binding affinity to certain receptors involved in cell signaling pathways.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial activity may stem from the disruption of bacterial cell membranes due to its lipophilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
